(Z)-11-hexadecenoic acid

Descripción general

Descripción

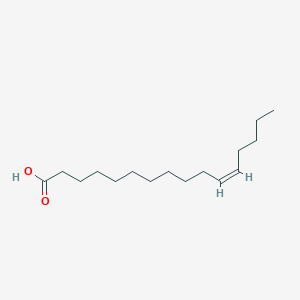

(Z)-Hexadec-11-enoic acid, also known as palmitoleic acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond at the 11th carbon position in the cis configuration. This compound is naturally occurring and can be found in various animal and plant sources, including macadamia oil and sea buckthorn oil.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-hexadec-11-enoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of palmitic acid. This process typically uses a palladium catalyst under controlled hydrogen pressure to selectively reduce the double bonds.

Industrial Production Methods: Industrial production of (Z)-hexadec-11-enoic acid often involves the extraction from natural sources. For instance, macadamia oil, which is rich in this fatty acid, can be processed through cold pressing and subsequent purification steps to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: (Z)-Hexadec-11-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents such as potassium permanganate, leading to the formation of hexadec-11-enoic acid derivatives.

Reduction: The double bond in (Z)-hexadec-11-enoic acid can be reduced using hydrogenation techniques, converting it into hexadecanoic acid.

Substitution: Halogenation reactions can occur, where halogens like bromine add across the double bond.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in an inert solvent like carbon tetrachloride.

Major Products:

Oxidation: Hexadec-11-enoic acid derivatives.

Reduction: Hexadecanoic acid.

Substitution: Halogenated hexadec-11-enoic acid.

Aplicaciones Científicas De Investigación

(Z)-Hexadec-11-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: This fatty acid plays a role in cell membrane fluidity and signaling pathways.

Medicine: It has been studied for its potential anti-inflammatory and lipid-lowering effects.

Industry: It is used in the formulation of cosmetics and skincare products due to its moisturizing properties.

Mecanismo De Acción

The mechanism of action of (Z)-hexadec-11-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also interacts with specific receptors and enzymes, modulating signaling pathways related to inflammation and lipid metabolism.

Comparación Con Compuestos Similares

Oleic Acid: Another monounsaturated fatty acid with a double bond at the 9th carbon position.

Palmitic Acid: A saturated fatty acid with no double bonds.

Stearic Acid: A saturated fatty acid with a longer carbon chain.

Uniqueness: (Z)-Hexadec-11-enoic acid is unique due to its specific double bond position and configuration, which confer distinct biological and chemical properties compared to other fatty acids.

Actividad Biológica

(Z)-11-hexadecenoic acid, also known as cis-11-hexadecenoic acid, is a monounsaturated fatty acid with significant biological activities. This compound is characterized by its unique structure, which includes a double bond at the 11th carbon position of the hexadecane chain. Its molecular formula is and it has a molecular weight of 254.41 g/mol. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₀O₂ |

| Molecular Weight | 254.41 g/mol |

| CAS Number | 2416-20-8 |

| Lipid Number | C16:1 |

| Purity | >98% |

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study indicated that fatty acids, including this compound, can inhibit the growth of various pathogenic bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Case Study: Antibacterial Efficacy

In a study published in the Applied Microbiology and Biotechnology journal, the antibacterial activities of various fatty acids were assessed against clinical pathogens. The results demonstrated that this compound exhibited significant antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined to be in the range of 50-100 µg/mL.

The antimicrobial efficacy of this compound can be attributed to its ability to integrate into bacterial membranes, altering membrane fluidity and permeability. This disrupts essential cellular functions, ultimately leading to bacterial cell death. Furthermore, the presence of double bonds in its structure enhances its reactivity and interaction with membrane lipids.

Therapeutic Applications

- Antimicrobial Agent : Due to its antibacterial properties, this compound is being explored as a potential natural preservative in food products.

- Pharmaceutical Development : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

- Skin Care Products : The compound's anti-inflammatory properties may benefit dermatological formulations aimed at treating acne or other skin infections.

Research Findings

Recent studies have highlighted the role of fatty acids in modulating immune responses and their potential use in managing inflammatory diseases. For instance:

- A study indicated that fatty acids like this compound could enhance the production of anti-inflammatory cytokines while reducing pro-inflammatory markers in immune cells .

- Another investigation into the metabolic pathways involving desaturase enzymes revealed that this compound is synthesized through the action of Delta-11 desaturases in certain organisms, emphasizing its biological significance .

Propiedades

IUPAC Name |

(Z)-hexadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMYDQCXGIMHLL-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880900 | |

| Record name | hexadecenoic acid, z-11- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416-20-8 | |

| Record name | hexadecenoic acid, z-11- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.